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Compound of Interest

Compound Name: 3-Chloro-2-methylbenzoic acid

Cat. No.: B181752

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Chloro-2-methylbenzoic acid, a compound of interest in pharmaceutical and agrochemical
research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols
for data acquisition. This document is intended to serve as a valuable resource for the
identification, characterization, and quality control of this molecule.

Chemical Structure and Properties

e |[UPAC Name: 3-Chloro-2-methylbenzoic acid
e Synonyms: 3-Chloro-2-toluic acid

e Chemical Formula: CsH7CIO2[1]

e Molecular Weight: 170.59 g/mol [1]

e Melting Point: 163-166 °C[2]

o Appearance: White to off-white crystalline powder[1]

Spectroscopic Data
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The following tables summarize the expected spectroscopic data for 3-Chloro-2-
methylbenzoic acid based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For 3-Chloro-2-methylbenzoic acid, the spectra are typically recorded in a
deuterated solvent such as DMSO-de.[3][4]

Table 1: *H NMR Spectroscopic Data (Expected)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~13.0 singlet, broad 1H -COOH
78-7.9 doublet 1H Aromatic H (H-6)
75-7.6 doublet 1H Aromatic H (H-4)
73-74 triplet 1H Aromatic H (H-5)
24-25 singlet 3H -CHs

Table 2: 13C NMR Spectroscopic Data (Expected)
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Chemical Shift (8) ppm Assighment
~167 -COOH

~138 Aromatic C (C-2)
~135 Aromatic C (C-3)
~132 Aromatic C (C-1)
~131 Aromatic C (C-6)
~129 Aromatic C (C-4)
~127 Aromatic C (C-5)
~16 -CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of solid 3-Chloro-2-methylbenzoic acid is often obtained using a potassium bromide (KBr)

pellet.[5]

Table 3: IR Absorption Data (Expected)

Wavenumber (cm—?)

Intensity

Assignment

2500-3300 Broad, Strong O-H stretch (Carboxylic acid)
1680-1710 Strong C=0 stretch (Carboxylic acid)
1550-1600 Medium C=C stretch (Aromatic ring)
1210-1320 Medium C-O stretch

700-800 Strong C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.
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Table 4: Mass Spectrometry Data (Expected)

m/z Ratio Relative Intensity (%) Assignment

170/172 High (isotope pattern) [M]* (Molecular ion)
153/155 Moderate [M-OH]*

125/127 Moderate [M-COOH]*

91 High Tropylium ion fragment

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy Protocol

e Sample Preparation: Dissolve approximately 10-20 mg of 3-Chloro-2-methylbenzoic acid
in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm
broadband probe.

e 1H NMR Acquisition:
o Acquire the spectrum at room temperature.
o Use a standard single-pulse experiment.
o Set the spectral width to cover the range of -2 to 15 ppm.
o Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

o Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-
noise ratio.

e 13C NMR Acquisition:
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o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the range of 0 to 200 ppm.

o Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal intensity
for all carbons.

o Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak (DMSO-ds at 2.50 ppm for *H and 39.52 ppm for 13C).

IR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of 3-Chloro-2-methylbenzoic acid with approximately 100-200
mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle
until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

(¢]

Record a background spectrum of the empty sample compartment.

[¢]

Place the KBr pellet in the sample holder.

o

Acquire the sample spectrum over the range of 4000 to 400 cm™1.

[e]

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
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» Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry Protocol

o Sample Introduction: Introduce a dilute solution of 3-Chloro-2-methylbenzoic acid in a
suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common
ionization techniques include Electron lonization (EI) or Electrospray lonization (ESI).

 Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight
(TOF) or Orbitrap instrument.

o Data Acquisition (EI Mode):
o Bombard the vaporized sample with a beam of electrons (typically 70 eV).
o Scan a mass range appropriate for the compound (e.g., m/z 40-300).

o Data Analysis: Identify the molecular ion peak ([M]*) and analyze the fragmentation pattern
to deduce the structure of the molecule. The characteristic isotopic pattern of chlorine (3>Cl
and 3’Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic
techniques to determine the structure of 3-Chloro-2-methylbenzoic acid.
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Spectroscopic Analysis of 3-Chloro-2-methylbenzoic Acid
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Caption: Workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-2-methylbenzoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181752#spectroscopic-data-of-3-chloro-2-
methylbenzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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